

In Vitro Degradation Profile of Biocryl Materials: A Technical Guide

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Compound of Interest

Compound Name: *Biocryl*

Cat. No.: *B1169104*

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This technical guide provides a comprehensive overview of the in vitro degradation profiles of two distinct biomaterials marketed under the "**Biocryl**" trade name: **BIOCRYL RAPIDE™**, a biocomposite of poly(lactic-co-glycolic acid) (PLGA) and β -tricalcium phosphate (β -TCP), and **BIOCRYL® C/BIOCRYL®-RESIN**, a polymethylmethacrylate (PMMA)-based acrylic resin system. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative degradation data, and insights into the underlying biological interactions.

Part 1: **BIOCRYL RAPIDE™ (70% PLGA / 30% β -TCP Composite)**

BIOCRYL RAPIDE™ is a biodegradable composite material designed for orthopedic applications, combining the resorbable polymer PLGA with the osteoconductive ceramic β -TCP. Its degradation profile is characterized by the hydrolysis of the PLGA matrix and the dissolution of the β -TCP component.

In Vitro Degradation Characteristics

The in vitro degradation of PLGA/ β -TCP composites is a complex process involving hydrolysis of the ester bonds in the PLGA backbone, leading to a decrease in molecular weight, mass loss, and changes in mechanical properties. The presence of β -TCP influences this process by neutralizing the acidic degradation byproducts of PLGA (lactic acid and glycolic acid), thereby altering the degradation kinetics.

Table 1: Summary of In Vitro Degradation Data for PLGA/ β -TCP (70/30) Composites

Time (Weeks)	Mass Loss (%)	Molecular Weight (Mw) Reduction (%)	Compressive Strength Retention (%)	Compressive Modulus Retention (%)	pH of Degradation Medium
0	0	0	100	100	7.4
2	~2-5	~15-25	~90-95	~95-100	~7.2-7.3
4	~5-10	~30-45	~80-90	~85-95	~7.0-7.2
8	~15-25	~50-65	~60-75	~70-85	~6.8-7.1
12	~30-45	~70-85	~40-60	~50-70	~6.5-7.0
16	~50-70	>90	~20-40	~30-50	~6.2-6.8
22-26	>80	>95	<20	<30	~6.0-6.5

Note: The values presented are approximate ranges compiled from various studies on 70/30 PLGA/ β -TCP composites and may vary based on specific experimental conditions such as PLGA lactide-to-glycolide ratio, initial molecular weight, sample geometry, and dynamic vs. static immersion.

Experimental Protocols

A standardized approach for in vitro degradation studies of resorbable polymers is outlined in ASTM F1635.[\[1\]](#)[\[2\]](#)

1. Preparation of Degradation Medium:

- Phosphate-Buffered Saline (PBS) with a pH of 7.4 is commonly used to simulate physiological conditions.[\[3\]](#)[\[4\]](#)
- The solution is typically prepared at a concentration of 0.01 M.[\[4\]](#)

2. Sample Preparation and Sterilization:

- Scaffolds or test specimens of defined dimensions are fabricated from the 70/30 PLGA/ β -TCP composite material.
- Samples are sterilized using methods such as ethylene oxide (EtO) or gamma irradiation, which can influence the initial material properties.

3. Degradation Study Setup:

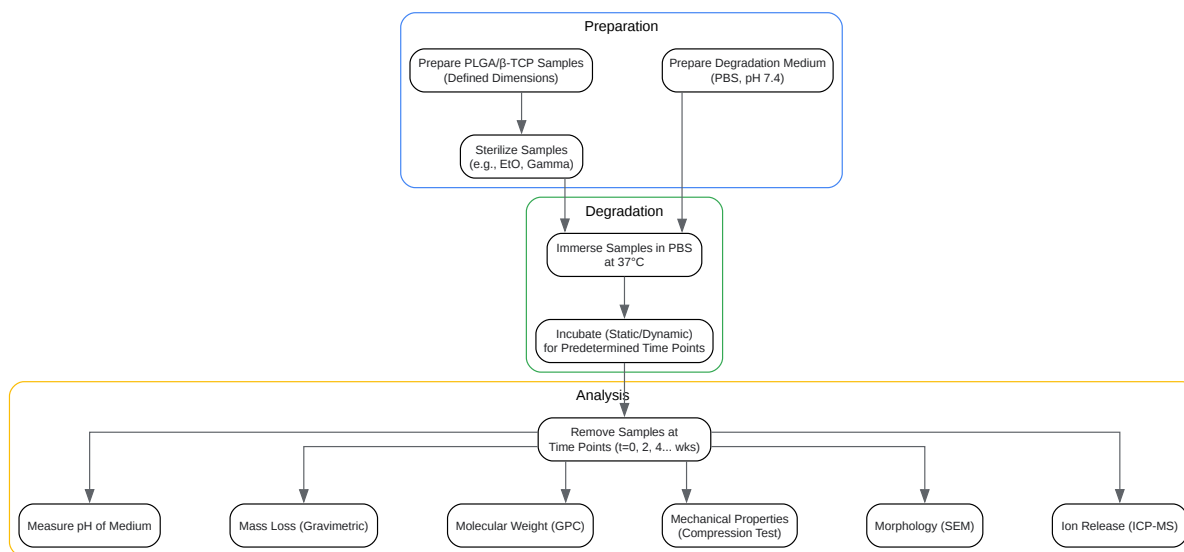
- Samples are immersed in the degradation medium at a ratio of sample mass to solution volume that is as high as practical (e.g., 100:1) to ensure that the degradation products do not significantly alter the bulk pH of the medium.[\[2\]](#)
- The immersion is carried out in a sterile container at 37°C.[\[3\]](#)[\[4\]](#)
- Studies can be conducted under static or dynamic conditions. Dynamic conditions, which involve agitation or fluid flow, can accelerate degradation by facilitating the removal of degradation byproducts from the sample surface.[\[3\]](#)

4. Time Points and Analysis:

- At predetermined time intervals (e.g., 2, 4, 8, 12, 16, 22 weeks), a minimum of three samples are removed for analysis.[\[2\]](#)
- The pH of the degradation medium is measured at each time point.[\[4\]](#)
- Mass Loss: Samples are rinsed with deionized water, dried to a constant weight, and the percentage of mass loss is calculated.[\[4\]](#)
- Molecular Weight Analysis: The molecular weight of the PLGA component is determined using Gel Permeation Chromatography (GPC).[\[4\]](#)
- Mechanical Testing: Changes in mechanical properties, such as compressive strength and modulus, are evaluated using a universal testing machine.[\[3\]](#)[\[4\]](#)
- Morphological Analysis: Scanning Electron Microscopy (SEM) is used to observe changes in the surface morphology of the scaffolds.[\[3\]](#)

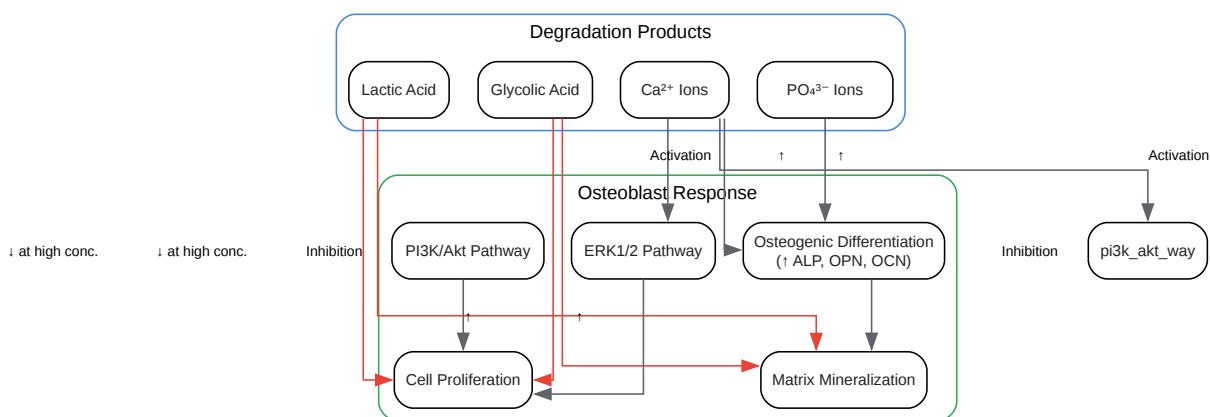
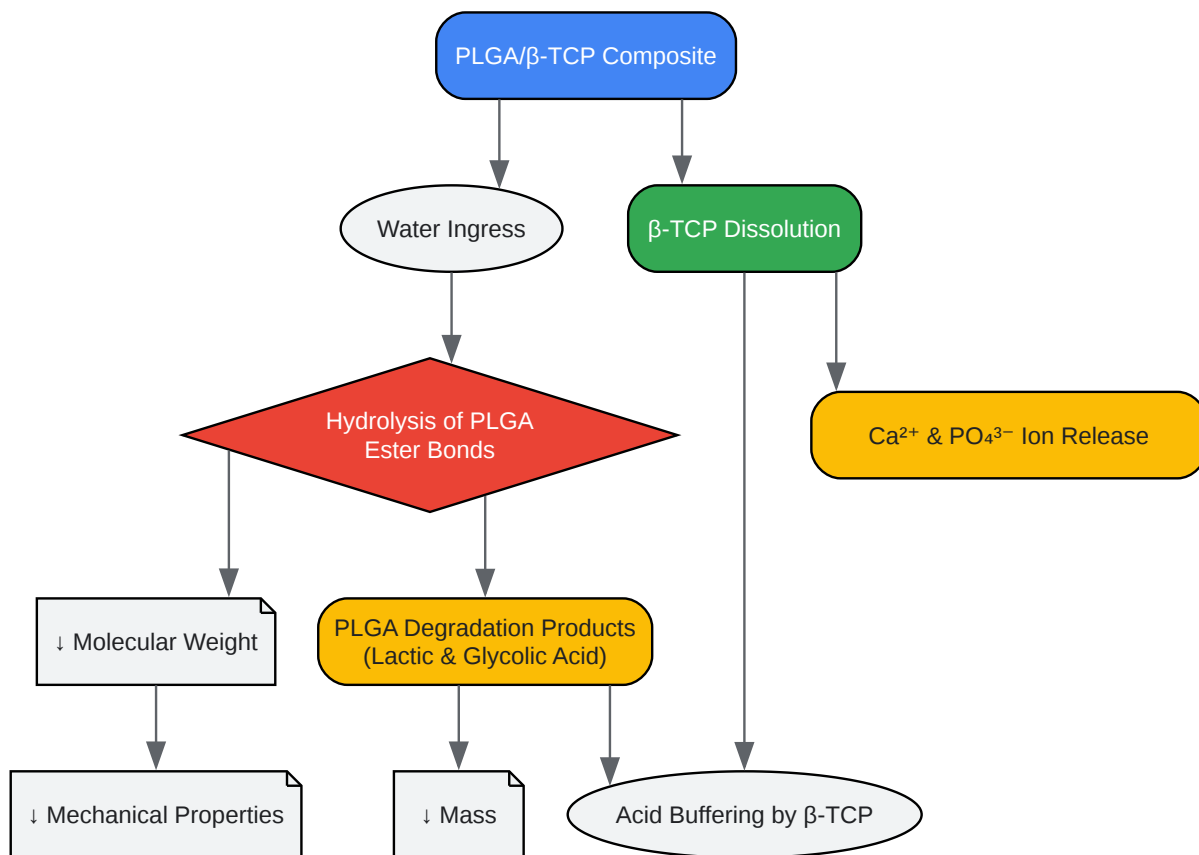
- Ion Release: The concentration of calcium and phosphate ions in the degradation medium can be measured using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Visualizations



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Experimental workflow for in vitro degradation of PLGA/β-TCP scaffolds.



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